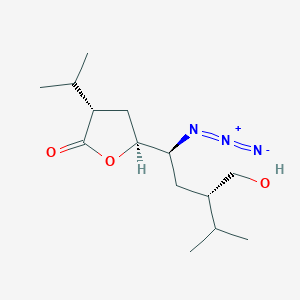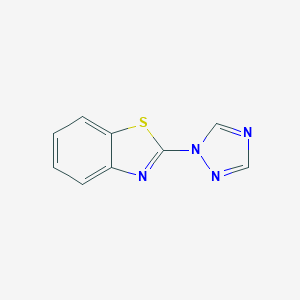
2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole, also known as TBT, is a heterocyclic compound that has been extensively studied for its potential use in various scientific applications. TBT is a nitrogen-containing organic molecule that is composed of a benzothiazole ring and a triazole ring, making it a unique and versatile compound. In
Mecanismo De Acción
The mechanism of action of 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole has also been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell signaling pathways.
Efectos Bioquímicos Y Fisiológicos
2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole has also been shown to have neuroprotective properties, which may make it useful for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole in lab experiments is its versatility. 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole can be easily synthesized using a variety of methods, and it can be modified to produce derivatives with different properties. However, one of the limitations of using 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole in lab experiments is its potential toxicity. 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole. One area of research that is currently being explored is the use of 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole in combination with other drugs to enhance their efficacy. 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole may also be useful in the development of new drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole and its potential toxicity.
Métodos De Síntesis
The synthesis of 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole involves the reaction of 2-mercaptobenzothiazole with sodium azide and copper sulfate. The reaction takes place in a solvent such as water or ethanol, and the resulting product is purified using column chromatography. 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole can also be synthesized using other methods, such as the reaction of 2-mercaptobenzothiazole with triazole in the presence of a catalyst.
Aplicaciones Científicas De Investigación
2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole has been extensively studied for its potential use in various scientific applications. One of the most promising applications of 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole is in the field of cancer research. 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Propiedades
Número CAS |
187653-47-0 |
|---|---|
Nombre del producto |
2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole |
Fórmula molecular |
C9H6N4S |
Peso molecular |
202.24 g/mol |
Nombre IUPAC |
2-(1,2,4-triazol-1-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H6N4S/c1-2-4-8-7(3-1)12-9(14-8)13-6-10-5-11-13/h1-6H |
Clave InChI |
OSNIAGVCSMXRIL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C=NC=N3 |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)N3C=NC=N3 |
Sinónimos |
Benzothiazole, 2-(1H-1,2,4-triazol-1-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



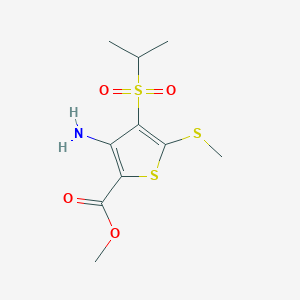
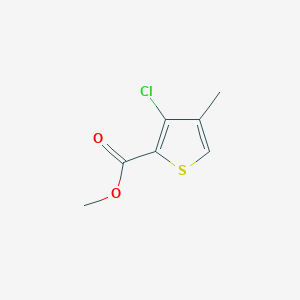
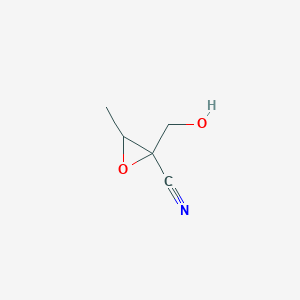
![Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B66621.png)
![3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B66622.png)
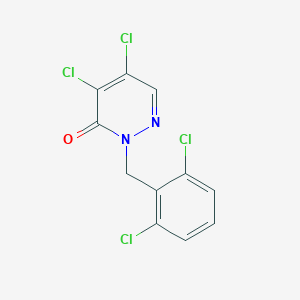
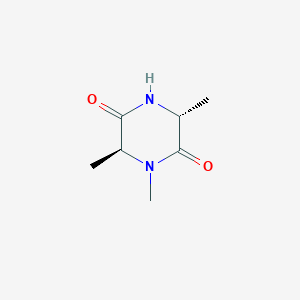

![7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B66633.png)

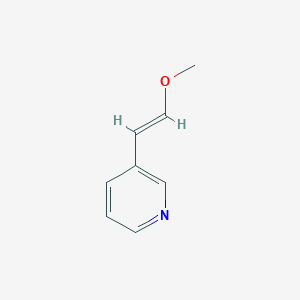
![tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B66647.png)
